molecular formula C10H11BrO2 B2918107 Methyl 3-bromo-2,6-dimethylbenzoate CAS No. 86246-71-1

Methyl 3-bromo-2,6-dimethylbenzoate

Cat. No. B2918107
CAS RN: 86246-71-1
M. Wt: 243.1
InChI Key: PAAMRJWZTZAXAO-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-2,6-dimethylbenzoate” is an aromatic carboxylic acid ester . It has the CAS Number: 86246-71-1 and a linear formula of C10H11BrO2 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-2,6-dimethylbenzoate” is represented by the InChI code: 1S/C10H11BrO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-2,6-dimethylbenzoate” is a liquid at room temperature . It has a molecular weight of 243.1 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Crystal Structure Analysis

Methyl 3,5-dimethylbenzoate, a compound structurally related to Methyl 3-bromo-2,6-dimethylbenzoate, has been studied for its crystal structure properties. It forms strands of C—H⋯O=C bonded molecules, further arranged into layers. Such structural analysis is crucial in material science and pharmaceuticals (Ebersbach, Seichter, & Mazik, 2022).

Fuel Cell Development

Research has shown the use of bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide) in developing imidazolium-type alkaline anion exchange membranes for fuel cells. This indicates the potential of methyl 3-bromo-2,6-dimethylbenzoate derivatives in energy technologies (Ran et al., 2012).

Enhancement of Alkaline Stability

The alkaline stability of imidazolium salts, which could be derivatives of Methyl 3-bromo-2,6-dimethylbenzoate, is significant in the development of anion-exchange membranes. This research is pivotal in improving the durability and performance of materials used in alkaline environments (Lin et al., 2013).

Synthesis of Polyhydroquinoline Derivatives

Methyl 3-bromo-2,6-dimethylbenzoate-related compounds have been used in the synthesis of polyhydroquinoline derivatives, indicating its role in organic synthesis and pharmaceutical research (Khaligh, 2014).

Computational Studies and Chemical Synthesis

Research involving compounds like 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, which share a resemblance with Methyl 3-bromo-2,6-dimethylbenzoate, is crucial in computational chemistry for understanding molecular behavior and synthesis (Diwaker et al., 2015).

Safety and Hazards

“Methyl 3-bromo-2,6-dimethylbenzoate” is classified under GHS07 for safety. It has a signal word of “Warning” and hazard statements H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

Methyl 3-bromo-2,6-dimethylbenzoate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . The primary targets of this compound are the organoboron reagents used in this reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, Methyl 3-bromo-2,6-dimethylbenzoate acts as an electrophile . It undergoes a transmetalation process with the organoboron reagents, which act as nucleophiles . This interaction results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by Methyl 3-bromo-2,6-dimethylbenzoate . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of biaryl compounds, which are important in pharmaceuticals and materials science .

Pharmacokinetics

The compound is expected to have high GI absorption and is BBB permeant . . These properties suggest that the compound could have good bioavailability.

Result of Action

The primary result of the action of Methyl 3-bromo-2,6-dimethylbenzoate is the formation of new organic compounds through the Suzuki-Miyaura coupling reaction . This reaction is a powerful tool for creating complex organic structures, which can be used in the development of new pharmaceuticals and materials .

Action Environment

The efficacy and stability of Methyl 3-bromo-2,6-dimethylbenzoate can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction temperature and solvent, can significantly affect the yield and selectivity of the reaction . Additionally, the compound should be stored in a refrigerator to maintain its stability .

properties

IUPAC Name

methyl 3-bromo-2,6-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAMRJWZTZAXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2,6-dimethylbenzoate

Synthesis routes and methods

Procedure details

3-Bromo-2,6-dimethylbenzoic acid was prepared from 2,6-dimethylbenzoic acid by treatment with bromine in acetic acid; see Org. Synth. Coll., Vol. 3, 138 (1944). 3-Bromo-2,6-dimethylbenzoic acid was esterified with methyl iodide as described in Tet. Letters, 689 (1973) to give methyl 3-bromo-2,6-dimethylbenzoate.
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